![molecular formula C16H20N4O3 B11667840 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the pyrazole and carbohydrazide moieties, contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone functional group can be reduced to form the corresponding hydrazine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These compounds often act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The pyrazole ring structure is commonly associated with anti-inflammatory properties. Compounds containing this moiety have been documented to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory pathways, making it a candidate for further pharmacological exploration .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have demonstrated that similar compounds can disrupt cell cycle progression and promote cell death in various cancer cell lines .
Applications in Material Science
Beyond biological applications, this compound may also find use in material science as a precursor for synthesizing novel polymers or as an additive in coatings due to its unique chemical structure and properties.
Synthesis and Characterization
A study published in a peer-reviewed journal synthesized several pyrazole derivatives, including this compound. The synthesis involved the condensation of appropriate hydrazones with isopropyl pyrazole under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compounds .
In Silico Studies
Computational studies have provided insights into the pharmacokinetics and drug-likeness of this compound. Molecular docking simulations indicate favorable interactions with target proteins associated with inflammation and cancer pathways, suggesting that this compound could serve as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its antioxidant properties are attributed to the presence of the hydroxy and ethoxy groups, which can scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which enhances its chemical reactivity and potential biological activity.
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N4O3, with a molecular weight of approximately 366.44 g/mol. The structure features a pyrazole core substituted with an ethoxy and hydroxyphenyl group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆N₄O₃ |
Molecular Weight | 366.44 g/mol |
Density | 1.4 g/cm³ |
LogP | 3.21 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the activity of various cancer-related enzymes such as BRAF(V600E) and EGFR, which are critical in tumor progression .
Case Study : A derivative demonstrated an IC50 value of 72.4 µM against xanthine oxidase, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds were shown to reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Data Summary :
- TNF-α Inhibition : Up to 85% at 10 µM.
- IL-6 Inhibition : Comparable efficacy to dexamethasone.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and tumorigenesis. Its ability to modulate these targets can lead to significant therapeutic effects.
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-4-23-15-7-11(5-6-14(15)21)9-17-20-16(22)13-8-12(10(2)3)18-19-13/h5-10,21H,4H2,1-3H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
YENJMXGCDGCNDB-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)C)O |
Origin of Product |
United States |
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